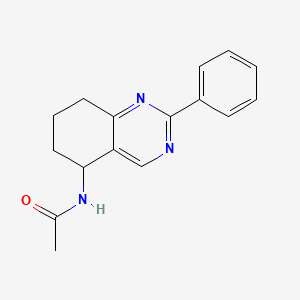

![molecular formula C23H20N4O2 B6043759 N-{4-[5-(acetylamino)-1-phenyl-1H-benzimidazol-2-yl]phenyl}acetamide](/img/structure/B6043759.png)

N-{4-[5-(acetylamino)-1-phenyl-1H-benzimidazol-2-yl]phenyl}acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-{4-[5-(acetylamino)-1-phenyl-1H-benzimidazol-2-yl]phenyl}acetamide, also known as ABT-751, is a small molecule drug that is currently being studied for its potential use in cancer treatment. It was first identified in the early 2000s and has since undergone extensive research to determine its mechanism of action and potential applications.

Mecanismo De Acción

N-{4-[5-(acetylamino)-1-phenyl-1H-benzimidazol-2-yl]phenyl}acetamide inhibits microtubule polymerization by binding to the colchicine binding site on tubulin. This binding prevents the formation of microtubules, which are necessary for proper cell division. Without microtubules, cells are unable to divide and eventually undergo apoptosis, or programmed cell death.

Biochemical and Physiological Effects:

This compound has been shown to have a number of biochemical and physiological effects. It inhibits cell division, leading to cell death. It also has anti-angiogenic effects, meaning it prevents the formation of new blood vessels that are necessary for tumor growth. Additionally, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain types of cancer.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-{4-[5-(acetylamino)-1-phenyl-1H-benzimidazol-2-yl]phenyl}acetamide has a number of advantages for use in lab experiments. It is a small molecule drug, which makes it easy to synthesize and study. It has also been shown to be effective in a variety of cancer cell lines and animal models, making it a promising candidate for further research. However, there are some limitations to its use. It has a short half-life in vivo, meaning it may not be effective in treating certain types of cancer. Additionally, it has been shown to have some toxicity in animal models, which may limit its use in humans.

Direcciones Futuras

There are a number of future directions for research on N-{4-[5-(acetylamino)-1-phenyl-1H-benzimidazol-2-yl]phenyl}acetamide. One potential area of study is its use in combination with other cancer drugs to enhance its effectiveness. Another area of study is its potential use in the treatment of other diseases, such as inflammatory bowel disease. Additionally, further research is needed to determine the optimal dosage and administration of this compound in humans. Overall, this compound has shown promise as a potential cancer treatment and further research is needed to fully understand its potential applications.

Métodos De Síntesis

The synthesis of N-{4-[5-(acetylamino)-1-phenyl-1H-benzimidazol-2-yl]phenyl}acetamide involves a series of chemical reactions starting with the condensation of 2-aminobenzimidazole with 4-nitrobenzaldehyde to form an intermediate product. This intermediate is then reduced to the corresponding amine and acetylated to yield the final product, this compound. The synthesis of this compound has been optimized to yield high purity and high yield, making it a viable candidate for further research.

Aplicaciones Científicas De Investigación

N-{4-[5-(acetylamino)-1-phenyl-1H-benzimidazol-2-yl]phenyl}acetamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit microtubule polymerization, which is a critical process in cell division. This inhibition leads to cell cycle arrest and ultimately cell death. This compound has been shown to be effective in a variety of cancer cell lines, including breast, ovarian, and lung cancer. It has also been studied in animal models and has shown promising results in inhibiting tumor growth.

Propiedades

IUPAC Name |

N-[4-(5-acetamido-1-phenylbenzimidazol-2-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O2/c1-15(28)24-18-10-8-17(9-11-18)23-26-21-14-19(25-16(2)29)12-13-22(21)27(23)20-6-4-3-5-7-20/h3-14H,1-2H3,(H,24,28)(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGJZOQCLLMKFRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C2=NC3=C(N2C4=CC=CC=C4)C=CC(=C3)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-methyl-2-pyridin-3-ylethyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B6043686.png)

![N-[(1-cyclopentyl-4-piperidinyl)methyl]-3-(2-pyrazinyl)-N-(3-pyridinylmethyl)propanamide](/img/structure/B6043691.png)

![1-{4-[(cyclohexylamino)methyl]-2-methoxyphenoxy}-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B6043701.png)

![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6043707.png)

![ethyl 2-{[(4-methyl-1-piperidinyl)carbonothioyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B6043715.png)

![3-(1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)-4-methyl-1,2,5-oxadiazole](/img/structure/B6043719.png)

![3,4,4-trimethyl-2-phenyl-3b,4,4a,5-tetrahydro-2H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole](/img/structure/B6043737.png)

![4-[(6-methyl-3-pyridinyl)carbonyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6043745.png)

![4-{3-nitro-4-[(3-pyridinylmethyl)amino]phenyl}-1(2H)-phthalazinone](/img/structure/B6043761.png)

![6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B6043778.png)

![N-(1-benzyl-3-pyrrolidinyl)-3-{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B6043785.png)